Home > Products > Screening Compounds P122404 > Flupirtine hydrochloride
Flupirtine hydrochloride - 33400-45-2

Flupirtine hydrochloride

Catalog Number: EVT-1536128
CAS Number: 33400-45-2
Molecular Formula: C15H18ClFN4O2
Molecular Weight: 340.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flupirtine hydrochloride is a non-opioid analgesic that belongs to the class of pyridine derivatives. It was first approved for clinical use in Europe in 1984 and is primarily utilized for the management of pain, including postoperative pain and chronic pain conditions. Flupirtine has garnered attention due to its unique mechanism of action, which involves modulation of neuronal excitability and enhancement of potassium channel activity.

Source

Flupirtine hydrochloride is synthesized from various starting materials through chemical processes that involve multiple reaction steps. The compound is available in different salt forms, with flupirtine maleate being one of the most common. The synthesis methods are typically protected by patents, indicating ongoing research and development in improving its production efficiency and purity.

Classification

Flupirtine hydrochloride is classified as a non-opioid analgesic and is categorized under the International Nonproprietary Names system as a potassium channel opener. It acts on the central nervous system to alleviate pain without the side effects commonly associated with opioid medications.

Synthesis Analysis

Methods

The synthesis of flupirtine hydrochloride involves several key steps, often starting from 2-amino-3-nitro-6-chloropyridine as a precursor. The general synthetic route can be summarized as follows:

  1. Formation of Intermediate: 2-amino-3-nitro-6-chloropyridine reacts with p-fluorobenzylamine to produce 2-amino-3-nitro-6-p-fluorobenzylamine pyridine.
  2. Hydrogenation: The nitro group is reduced to an amine using catalytic hydrogenation, often employing Raney nickel as a catalyst.
  3. Acylation: The resultant amine undergoes acylation with ethyl chloroformate in the presence of a base like triethylamine to yield flupirtine base.
  4. Salt Formation: The flupirtine base is then treated with hydrochloric acid to form flupirtine hydrochloride or with maleic acid to obtain flupirtine maleate .

Technical Details

The synthesis process emphasizes the importance of reaction conditions, such as temperature control and inert atmosphere, to prevent undesired side reactions and ensure high yields. For instance, maintaining low temperatures during certain steps can significantly affect product purity and yield .

Molecular Structure Analysis

Structure

Flupirtine hydrochloride has the molecular formula C15H17FN4O2C_{15}H_{17}FN_4O_2 and features a pyridine ring substituted with various functional groups that contribute to its pharmacological properties. The structure includes:

  • A pyridine core
  • A fluorobenzylamine moiety
  • Functional groups that facilitate its action as a potassium channel opener

Data

The molecular weight of flupirtine hydrochloride is approximately 304.32 g/mol, and its structure can be represented as follows:

Flupirtine Hydrochloride Structure\text{Flupirtine Hydrochloride Structure}
Chemical Reactions Analysis

Reactions

Flupirtine hydrochloride participates in several chemical reactions during its synthesis:

  1. Reduction Reactions: The conversion of nitro groups to amines via hydrogenation is critical for synthesizing flupirtine.
  2. Acylation Reactions: The acylation step using ethyl chloroformate is essential for forming the active compound.
  3. Salt Formation: Treatment with acids leads to the formation of various salt forms, which can influence solubility and bioavailability.

Technical Details

The reduction process typically requires controlled hydrogen gas pressure (0.3-0.35 MPa) and specific temperature conditions (around 40°C) to optimize reaction efficiency .

Mechanism of Action

Process

Flupirtine acts primarily by enhancing the activity of potassium channels in neuronal cells, leading to hyperpolarization and reduced neuronal excitability. This mechanism helps alleviate pain without the addictive properties associated with opioids.

Data

Research indicates that flupirtine's analgesic effects are mediated through modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system . Clinical studies have demonstrated its efficacy in reducing postoperative pain compared to traditional analgesics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Flupirtine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, which aids in its formulation for clinical use.

Chemical Properties

  • Stability: Flupirtine hydrochloride exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 180°C, indicating good thermal stability for pharmaceutical applications.

Relevant analytical techniques such as High-Performance Liquid Chromatography are employed to assess purity and stability during formulation development .

Applications

Flupirtine hydrochloride has several scientific uses:

  1. Pain Management: It is primarily used for managing acute and chronic pain conditions, including postoperative pain.
  2. Research Applications: Studies have explored its potential effects on various ion channels, contributing to understanding pain mechanisms and developing new analgesics .
  3. Clinical Trials: Ongoing research investigates its efficacy compared to other analgesics, aiming to establish optimal dosing regimens and patient outcomes .
Introduction to Flupirtine Hydrochloride

Historical Development and Regulatory Milestones

The development of flupirtine hydrochloride spans several decades of pharmaceutical innovation. Chemiewerk Homburg (later Degussa Pharma Group) initiated synthesis efforts in the 1970s, culminating in the compound's first European approval in 1984 under the brand name Katadolon. This approval marked the introduction of the first clinically used neuronal potassium channel activator nearly two decades before the molecular characterization of KV7 (KCNQ) channels. A significant milestone occurred when researchers discovered that flupirtine's structural modification—replacing the pyridine moiety with a phenyl group—yielded retigabine (ezogabine), which received FDA approval in 2010 as an anticonvulsant for refractory partial-onset seizures [1] [5] [7].

Regulatory scrutiny intensified in the 2010s following pharmacovigilance reports of hepatotoxicity. In 2013, the European Medicines Agency (EMA) implemented strict restrictions, limiting therapy to acute pain conditions (maximum 14 days duration) and only for patients intolerant to alternative analgesics. Despite these measures, post-restriction cases of liver injury prompted the EMA to recommend complete withdrawal of marketing authorizations in March 2018 across all member states. This regulatory trajectory illustrates the complex risk-benefit assessment of unique analgesic mechanisms amid emerging safety signals [5] [7].

Table: Historical and Regulatory Timeline of Flupirtine Hydrochloride

YearEventSignificance
1970s-1980sInitial synthesis by Chemiewerk HomburgFirst triaminopyridine analgesic with non-opioid mechanism
1984European market approval (Katadolon®)First commercial availability for pain management
2010FDA approval of retigabine (structural analog)Validation of KV7 channel activation mechanism
2013EMA restrictions due to hepatotoxicityLimited use to acute pain ≤14 days
2018EMA withdrawal recommendationComplete market removal across EU

Structural Classification and Nomenclature

Flupirtine hydrochloride belongs to the triaminopyridine chemical class, specifically designed as a 2,6-diamino-3-pyridinecarbamate derivative. Its systematic IUPAC designation is ethyl N-[2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl]carbamate hydrochloride, reflecting three key structural components: (1) a pyridine core serving as the molecular scaffold; (2) an ethyl carbamate group at position 3; (3) a 4-fluorobenzylamino substituent at position 6. The hydrochloride salt formation occurs via protonation of the pyridine nitrogen, significantly enhancing aqueous solubility essential for pharmaceutical formulations [5] [7] [8].

The molecular formula of the free base is C₁₅H₁₇FN₄O₂ (molecular weight: 304.32 g/mol), while the hydrochloride salt has the formula C₁₅H₁₈ClFN₄O₂ (molecular weight: 340.78 g/mol). Crystallographic analysis reveals that the free base forms colorless crystals (melting point 115-116°C) that oxidize upon air exposure, turning green within 20 hours. The hydrochloride salt produces crystals (melting point 214-215°C) that may contain blue by-products during industrial synthesis. The presence of the fluorine atom significantly influences the compound's binding affinity to neuronal potassium channels, while the carbamate moiety contributes to metabolic stability compared to ester-based analogs [5] [7] [8].

Table: Structural Characteristics of Flupirtine Forms

CharacteristicFlupirtine Free BaseFlupirtine Hydrochloride
CAS Registry Number56995-20-133400-45-2
Molecular FormulaC₁₅H₁₇FN₄O₂C₁₅H₁₈ClFN₄O₂
Molecular Weight304.32 g/mol340.78 g/mol
Physical StateColorless crystalsColorless crystalline solid
Melting Point115-116°C214-215°C
Key Functional GroupsPyridine ring, primary amine, carbamate, fluorobenzylAdditional hydrochloride salt formation

Pharmacological Classification in Non-Opioid Analgesics

Flupirtine hydrochloride represents a pharmacologically distinct entity classified as a Selective Neuronal Potassium Channel Opener (SNEPCO). This classification differentiates it from conventional non-opioid analgesics through its primary mechanism: activation of neuronal KV7.2–7.5 (KCNQ2-5) voltage-gated potassium channels. Upon binding to the channel's fenestration sites, flupirtine stabilizes the open configuration, enhancing potassium efflux. This hyperpolarizes neuronal membranes, reducing excitability and diminishing nociceptive signal transmission in both spinal and supraspinal pathways. Research demonstrates that 10μM flupirtine significantly increases potassium currents in dorsal root ganglion neurons, establishing its unique target selectivity among non-opioid analgesics [1] [2] [3].

Beyond potassium channel modulation, flupirtine exhibits secondary pharmacological properties contributing to its analgesic profile. It functions as an indirect NMDA receptor antagonist by suppressing glutamate-mediated calcium influx (approximately 40-60% inhibition at therapeutic concentrations), interrupting central sensitization pathways involved in hyperalgesia. Additionally, flupirtine allosterically modulates GABAₐ receptors, enhancing inhibitory neurotransmission without direct receptor agonism. This multi-target action rationalizes its observed muscle relaxant properties through depression of polysynaptic spinal reflexes mediated by NMDA receptors. Unlike conventional muscle relaxants, flupirtine achieves this without affecting monosynaptic reflexes, demonstrating functional selectivity [3] [10].

Experimental models highlight flupirtine's synergistic potential when combined with opioids. Preclinical studies reveal that co-administration with morphine produces a 4-fold increase in antinociceptive activity, likely through complementary modulation of descending inhibitory pathways. This interaction occurs without direct binding to opioid receptors, as evidenced by the inability of naloxone to reverse flupirtine's effects. Such pharmacological distinctiveness positions flupirtine hydrochloride as the prototypical SNEPCO, offering an alternative mechanistic approach to pain management outside traditional analgesic classes [2] [10].

Table: Molecular Targets and Pharmacodynamic Effects

Pharmacological TargetMechanistic ActionFunctional Consequence
KV7.2-7.5 (KCNQ) ChannelsActivation/stabilization of open stateMembrane hyperpolarization; reduced neuronal excitability
NMDA ReceptorsIndirect antagonism via redox site modulationReduced Ca²⁺ influx; inhibition of central sensitization
GABAₐ ReceptorsPositive allosteric modulationEnhanced inhibitory neurotransmission
Descending Noradrenergic Pathwaysα₂-adrenoceptor-mediated activationAugmented endogenous pain inhibition

Properties

CAS Number

33400-45-2

Product Name

Flupirtine hydrochloride

IUPAC Name

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride

Molecular Formula

C15H18ClFN4O2

Molecular Weight

340.78 g/mol

InChI

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H

InChI Key

WBAZQELGBFQHPE-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl

Synonyms

D 9998
D-9998
ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate
flupirtin maleate
flupirtine
flupirtine maleate (1:1)
Katadolon

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.